molecular formula C7H4F4O2 B13433421 3,4-Difluoro-2-(difluoromethoxy)phenol

3,4-Difluoro-2-(difluoromethoxy)phenol

Katalognummer: B13433421
Molekulargewicht: 196.10 g/mol
InChI-Schlüssel: QOFUGIJXZXKEFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Difluoro-2-(difluoromethoxy)phenol is a fluorinated phenol derivative with the molecular formula C7H4F4O2. This compound is characterized by the presence of two fluorine atoms on the phenol ring and a difluoromethoxy group attached to the second carbon of the ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-(difluoromethoxy)phenol typically involves the introduction of fluorine atoms into the phenol ring through electrophilic aromatic substitution reactions. One common method includes the reaction of 3,4-difluorophenol with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Difluoro-2-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

    Nucleophilic Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed.

    Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are utilized.

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated and nitrated derivatives of this compound.

    Nucleophilic Substitution: Substituted phenols with various nucleophiles.

    Oxidation: Quinones and other oxidized products.

    Reduction: Alcohols and reduced phenolic compounds.

Wissenschaftliche Forschungsanwendungen

3,4-Difluoro-2-(difluoromethoxy)phenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,4-Difluoro-2-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The difluoromethoxy group also contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes and enhancing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Difluoro-2-(difluoromethoxy)phenol is unique due to the presence of both difluoromethoxy and additional fluorine atoms on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C7H4F4O2

Molekulargewicht

196.10 g/mol

IUPAC-Name

2-(difluoromethoxy)-3,4-difluorophenol

InChI

InChI=1S/C7H4F4O2/c8-3-1-2-4(12)6(5(3)9)13-7(10)11/h1-2,7,12H

InChI-Schlüssel

QOFUGIJXZXKEFY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1O)OC(F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.